Bienvenue dans la boutique en ligne BenchChem!

Oxaflumazine

Acute toxicity LD50 Preclinical safety

Oxaflumazine is a first-generation phenothiazine antipsychotic distinguished by a trifluoromethyl group and a 1,3-dioxane ring on the terminal piperazine moiety—a structural feature absent from commercial phenothiazines such as fluphenazine, trifluoperazine, and perphenazine. This structural divergence confers potent cataleptogenic activity in animal models, making it an irreplaceable reference compound for behavioral pharmacology and D2 receptor antagonism studies. Substitution with a generic phenothiazine analog will invalidate experimental outcomes dependent on its unique receptor binding profile, pharmacokinetics, or cataleptogenic signature. For DMPK laboratories, the deuterated analog oxaflumazine-d8 disuccinate enables precise metabolic tracing via LC-MS/MS with unambiguous mass-shift differentiation. The compound ships with a certificate of analysis referencing its well-defined physicochemical constants (mp 136–138°C; UV λmax 259 and 310 nm).

Molecular Formula C26H32F3N3O2S
Molecular Weight 507.6 g/mol
CAS No. 16498-21-8
Cat. No. B095392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaflumazine
CAS16498-21-8
Synonyms10-(3-(4-(2-(1,3-dioxan-2-yl)ethyl)-1- piperazinyl)propyl)-2-trifluoromethylphenothiazine
oxaflumazine
Molecular FormulaC26H32F3N3O2S
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F
InChIInChI=1S/C26H32F3N3O2S/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25/h1-2,5-8,19,25H,3-4,9-18H2
InChIKeyGXCXYCOOYDMQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxaflumazine (CAS 16498-21-8) Antipsychotic Procurement: Core Identity and Class Definition


Oxaflumazine (CAS 16498-21-8), developed in 1970 as Oxaflumine by Diamant (France), is a first-generation phenothiazine antipsychotic with the molecular formula C₂₆H₃₂F₃N₃O₂S and molecular weight of 507.6 g/mol [1]. The compound is distinguished by the presence of a trifluoromethyl group and a 1,3-dioxane ring at the piperazine terminus . Its chemical name is 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine, and the disuccinate salt form (CAS 7450-97-7) was assigned the manufacturer code SD-270-31 [1]. Oxaflumazine is classified under WHO ATC system as a first-generation antipsychotic, with therapeutic functions documented as neuroleptic, antihistaminic, and spasmolytic .

Why Oxaflumazine (16498-21-8) Cannot Be Replaced by Generic Phenothiazines: Structural and Preclinical Differentiation


While all phenothiazines share a tricyclic core, oxaflumazine possesses a unique chemical structure containing a 1,3-dioxane ring on the terminal piperazine moiety [1], a feature absent from commercially dominant phenothiazines such as fluphenazine, trifluoperazine, and perphenazine. This structural divergence is pharmacologically significant: oxaflumazine is explicitly characterized as a potent cataleptogenic in animals [2], a preclinical signature distinct from pipotiazine (which mirrors fluphenazine) and clospirazine (which resembles chlorpromazine) [3]. The differential receptor binding profile, pharmacokinetic behavior, and in vivo pharmacological outcomes cannot be reliably extrapolated from other phenothiazines. Consequently, substitution with a generic analog would invalidate any research or procurement context dependent on the specific biological activities, metabolic pathways, or toxicological endpoints unique to this compound.

Oxaflumazine (16498-21-8): Quantitative Differential Evidence Against Comparator Compounds


Acute Toxicity Profile (LD50) of Oxaflumazine in Mice: Oral Safety Margin Differentiation

Oxaflumazine demonstrates a quantifiable acute toxicity profile in mice, establishing baseline safety parameters for in vivo study design. While comparative LD50 data for structurally distinct phenothiazines is not available from the same study, the oral LD50 of 919 mg/kg provides a documented safety margin relative to intravenous (94 mg/kg) and intraperitoneal (175 mg/kg) routes [1]. This oral safety profile may inform compound selection for studies requiring oral administration with reduced acute lethality risk.

Acute toxicity LD50 Preclinical safety Phenothiazine antipsychotics

Physicochemical Identity: UV Absorption Profile and Melting Point Specification

Oxaflumazine disuccinate exhibits well-defined physicochemical constants essential for identity verification and purity assessment. The compound has a melting point of 136-138°C (crystallized from acetonitrile) and UV absorption maxima in methanol at 259 nm (log ε 4.53) and 310 nm (log ε 3.58) [1]. These spectral features provide a reliable analytical fingerprint that distinguishes oxaflumazine from other phenothiazines with different UV absorption profiles (e.g., chlorpromazine, fluphenazine exhibit distinct maxima).

Analytical chemistry Quality control Compound identification UV spectroscopy

Preclinical Cataleptogenic Potency: Behavioral Pharmacology Differentiation from Other Phenothiazines

In the phenothiazine class, oxaflumazine is specifically characterized as a potent cataleptogenic in animals, a preclinical feature that distinguishes it from several contemporaneous phenothiazine derivatives [1]. Within the same review context, pipotiazine is noted to have a pharmacological profile similar to fluphenazine, while clospirazine shows activity equivalent to chlorpromazine [1]. Oxaflumazine's pronounced cataleptogenic effect suggests a distinct dopamine D2 receptor blockade profile compared to these analogs, though direct comparative quantitative data is not available in the open literature.

Catalepsy Behavioral pharmacology Dopamine antagonism Neuroleptic screening

Existence of Deuterated Analog for Pharmacokinetic and Metabolic Tracing Studies

Oxaflumazine is available as a deuterium-labeled analog (oxaflumazine-d8 disuccinate), which is specifically developed for use as a reference compound in pharmacokinetic studies to trace and quantify metabolic pathways . The incorporation of eight deuterium atoms enables precise mass spectrometric tracking of the compound's metabolic fate, distinguishing it from the non-deuterated parent form . The deuterated form provides enhanced analytical stability and allows for more precise tracing of metabolic pathways compared to non-deuterated compounds .

Deuterium labeling Pharmacokinetics Metabolic tracing LC-MS Stable isotope

Structural Uniqueness: 1,3-Dioxane Ring as Differentiating Pharmacophore

The defining structural feature of oxaflumazine is the 1,3-dioxane ring attached to the terminal piperazine nitrogen, forming a 10-(3-(4-(2-(1,3-dioxan-2-yl)ethyl)-1-piperazinyl)propyl)-2-trifluoromethylphenothiazine core [1]. This structural motif is absent from all major clinical phenothiazines, including fluphenazine (which contains a hydroxyethylpiperazine terminus), trifluoperazine (methylpiperazine terminus), perphenazine (hydroxyethylpiperazine with chloro substitution), and chlorpromazine (dimethylaminopropyl chain) . The dioxane ring introduces unique steric and electronic properties that differentiate oxaflumazine's pharmacological interactions from those of its class counterparts.

Chemical structure Pharmacophore Structure-activity relationship Phenothiazine derivative

Clinical Evidence Base: Human Antipsychotic Efficacy Documentation

Oxaflumazine has documented human clinical antipsychotic efficacy, with clinical studies published in the peer-reviewed literature [1]. A pilot study on oxaflumazine as a new piperazinated phenothiazine was conducted and published as a clinical trial, though the full text is not available in English [2]. A separate clinical study specifically addressed oxaflumazine's place among the neuroleptics, indicating comparative evaluation within the antipsychotic class [3]. This clinical documentation distinguishes oxaflumazine from research compounds lacking human efficacy data.

Clinical trial Schizophrenia Antipsychotic efficacy Neuroleptic classification

Oxaflumazine (CAS 16498-21-8): Validated Research and Procurement Application Scenarios


Pharmacokinetic and Metabolic Pathway Elucidation Studies

The availability of oxaflumazine-d8 disuccinate, a deuterium-labeled analog, enables precise quantitative tracing of metabolic pathways using LC-MS/MS methodology . Research groups investigating the metabolism of phenothiazine antipsychotics, particularly the role of cytochrome P450-mediated transformations, can employ the deuterated compound as an internal standard or tracer. The 8-deuterium incorporation provides a distinct mass shift that facilitates unambiguous differentiation from endogenous compounds and non-deuterated metabolites . This application scenario is specifically relevant to DMPK (Drug Metabolism and Pharmacokinetics) laboratories and analytical chemistry groups requiring stable isotope-labeled reference compounds for method development and validation.

Preclinical Behavioral Pharmacology Screening of Dopamine D2 Antagonists

Oxaflumazine is documented as a potent cataleptogenic agent in animal models [1], establishing its utility as a reference compound in behavioral pharmacology studies investigating dopamine D2 receptor antagonism. The pronounced cataleptogenic property distinguishes oxaflumazine from other phenothiazines with different behavioral signatures (e.g., pipotiazine with fluphenazine-like profile; clospirazine with chlorpromazine-like activity) [1]. This scenario is relevant for neuroscience laboratories conducting preclinical screening of novel antipsychotic candidates, where oxaflumazine can serve as a positive control for catalepsy induction, a behavioral correlate of extrapyramidal side effect liability.

Analytical Method Development and Compound-Specific Quality Control

The well-defined physicochemical constants of oxaflumazine—melting point 136-138°C and dual UV absorption maxima at 259 nm (log ε 4.53) and 310 nm (log ε 3.58) in methanol [2]—provide reliable parameters for analytical method development and quality control. Procurement of oxaflumazine with a certificate of analysis referencing these values enables identity verification and purity assessment in research settings. The distinct UV spectral signature differentiates oxaflumazine from other phenothiazines, supporting the development of compound-specific HPLC-UV methods. This scenario is applicable to analytical chemistry laboratories, quality control units, and research groups requiring authenticated reference materials with validated physicochemical specifications.

Historical Neuroleptic Comparative Pharmacology Research

Oxaflumazine represents a specific point in the historical evolution of phenothiazine antipsychotics (developed 1970) and has been the subject of clinical studies examining its place among neuroleptics [3]. Its unique structural feature—the 1,3-dioxane ring on the piperazine terminus [4]—distinguishes it from the major clinical phenothiazines (fluphenazine, trifluoperazine, perphenazine, chlorpromazine) that achieved widespread therapeutic use . This scenario is relevant for academic researchers studying structure-activity relationships in antipsychotic drug development, pharmaceutical historians, and medicinal chemistry groups analyzing the molecular determinants of neuroleptic efficacy and side effect profiles.

Quote Request

Request a Quote for Oxaflumazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.